molecular formula C14H14FNO B8765227 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

Cat. No. B8765227
M. Wt: 231.26 g/mol
InChI Key: SKNMASWKKBMMFF-UHFFFAOYSA-N
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Patent
US06337326B1

Procedure details

The title compound was prepared according to the procedure of Example 1, Step 3 except that 3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole was used instead 3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole. Yield: 60%; MS (ES) m/z (relative intensity): 429 (M++H, 100).
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[C:19]4[C:14](=[CH:15][C:16]([F:20])=[CH:17][CH:18]=4)[NH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.O1C2(CCC(C3C4C(=CC=CC=4)NC=3)CC2)OCC1>>[F:20][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([CH:8]3[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]3)=[CH:12][NH:13]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CNC1=CC(=CC=C21)F
Step Two
Name
3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CNC1=CC=CC=C21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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